Cas no 2229567-59-1 (3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol)

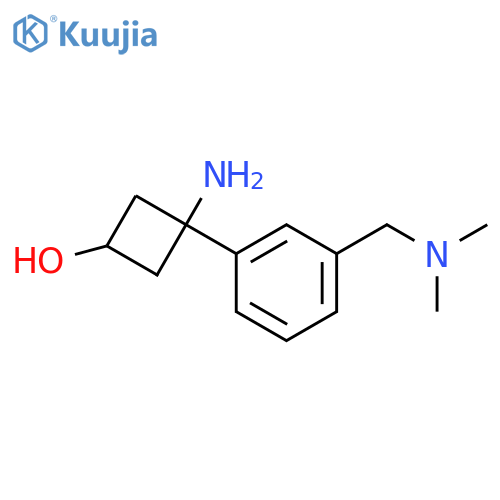

2229567-59-1 structure

商品名:3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol

- EN300-1777095

- 3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol

- 2229567-59-1

-

- インチ: 1S/C13H20N2O/c1-15(2)9-10-4-3-5-11(6-10)13(14)7-12(16)8-13/h3-6,12,16H,7-9,14H2,1-2H3

- InChIKey: DUONMNIELOFWIM-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C2C=CC=C(CN(C)C)C=2)(C1)N

計算された属性

- せいみつぶんしりょう: 220.157563266g/mol

- どういたいしつりょう: 220.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777095-1.0g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 1g |

$1686.0 | 2023-06-02 | ||

| Enamine | EN300-1777095-0.5g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 0.5g |

$1619.0 | 2023-09-20 | ||

| Enamine | EN300-1777095-0.1g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 0.1g |

$1484.0 | 2023-09-20 | ||

| Enamine | EN300-1777095-5g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 5g |

$4890.0 | 2023-09-20 | ||

| Enamine | EN300-1777095-1g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 1g |

$1686.0 | 2023-09-20 | ||

| Enamine | EN300-1777095-2.5g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 2.5g |

$3304.0 | 2023-09-20 | ||

| Enamine | EN300-1777095-5.0g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1777095-10.0g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1777095-0.05g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 0.05g |

$1417.0 | 2023-09-20 | ||

| Enamine | EN300-1777095-10g |

3-amino-3-{3-[(dimethylamino)methyl]phenyl}cyclobutan-1-ol |

2229567-59-1 | 10g |

$7250.0 | 2023-09-20 |

3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

2229567-59-1 (3-amino-3-{3-(dimethylamino)methylphenyl}cyclobutan-1-ol) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬